cis-hexahydroisobenzofuran-1(3H)-one
Overview
Description
Cis-hexahydroisobenzofuran-1(3H)-one: is a chemical compound with the molecular formula C8H12O2. It is a cyclic anhydride derived from hexahydrophthalic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-hexahydroisobenzofuran-1(3H)-one can be synthesized through the hydrogenation of phthalic anhydride. The process involves the reduction of phthalic anhydride in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of phthalic anhydride. The reaction is carried out in a hydrogenation reactor where phthalic anhydride is exposed to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Cis-hexahydroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexahydrophthalic acid.
Reduction: It can be reduced to form hexahydroisobenzofuran.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Hexahydrophthalic acid.
Reduction: Hexahydroisobenzofuran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-hexahydroisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of epoxy resins, adhesives, and coatings due to its excellent dielectric properties and high-temperature stability.
Mechanism of Action
The mechanism of action of cis-hexahydroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that are studied to understand enzyme kinetics and mechanisms. In industrial applications, its reactivity with various chemicals is exploited to produce high-performance materials.
Comparison with Similar Compounds
Hexahydrophthalic anhydride: Similar in structure but differs in its reactivity and applications.
Phthalic anhydride: The parent compound from which cis-hexahydroisobenzofuran-1(3H)-one is derived.
Hexahydroisobenzofuran: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and reactivity, making it valuable in the synthesis of specialized polymers and materials with high dielectric properties and thermal stability.
Properties
IUPAC Name |
(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUMBPDHPMKHM-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267034 | |
Record name | (3aS,7aR)-Hexahydro-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65376-02-5 | |
Record name | (3aS,7aR)-Hexahydro-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65376-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,7aR)-Hexahydro-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(3H)-Isobenzofuranone, hexahydro-, (3aS,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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